![molecular formula C21H35ClN2O3 B217214 Carbamic acid, (3-(pentyloxy)phenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloride CAS No. 105405-74-1](/img/structure/B217214.png)
Carbamic acid, (3-(pentyloxy)phenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbamic acid, (3-(pentyloxy)phenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloride is a chemical compound used in scientific research for its potential pharmacological effects. It is a white crystalline powder with a molecular weight of 375.94 g/mol. This compound is also known by its chemical name, TAK-659.
Wirkmechanismus
Carbamic acid, (3-(pentyloxy)phenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloride works by inhibiting the activity of kinases, which are enzymes that play a critical role in cell signaling pathways. It specifically targets the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of B-cells in various lymphoid malignancies. By inhibiting BTK, this compound can induce apoptosis (programmed cell death) of cancer cells and suppress the growth and proliferation of B-cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It can inhibit the activation of B-cells and disrupt the BCR signaling pathway, leading to the suppression of cell growth and proliferation. It can also inhibit the production of cytokines, which are involved in inflammation and immune responses. Additionally, this compound can induce apoptosis of cancer cells and sensitize them to other chemotherapeutic agents.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Carbamic acid, (3-(pentyloxy)phenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloride in lab experiments include its specificity for BTK and its potential therapeutic effects in cancer and autoimmune disorders. However, the limitations of using this compound include its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
Zukünftige Richtungen
For research on Carbamic acid, (3-(pentyloxy)phenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloride include the development of more potent and selective inhibitors of BTK, as well as the investigation of its potential therapeutic effects in other diseases, such as multiple sclerosis and rheumatoid arthritis. Additionally, further studies are needed to determine the optimal dosage and administration of this compound in humans, as well as its potential side effects and drug interactions.
Synthesemethoden
The synthesis of Carbamic acid, (3-(pentyloxy)phenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloride involves a multi-step process. The first step involves the reaction of 3-(pentyloxy)aniline with butyl chloroformate to form 1-butyl-3-(pentyloxy)carbonylaminobenzene. This intermediate is then reacted with piperidine to form Carbamic acid, (3-(pentyloxy)phenyl)-, 1-butyl-4-piperidinyl ester, which is further purified to obtain the monohydrochloride salt.
Wissenschaftliche Forschungsanwendungen
Carbamic acid, (3-(pentyloxy)phenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloride has been studied for its potential therapeutic effects in various diseases such as cancer, autoimmune disorders, and inflammation. It has been found to inhibit the activity of several kinases, including BTK, JAK, and FLT3, which are involved in cell signaling pathways that regulate cell growth, proliferation, and survival.
Eigenschaften
CAS-Nummer |
105405-74-1 |
---|---|
Molekularformel |
C21H35ClN2O3 |
Molekulargewicht |
399 g/mol |
IUPAC-Name |
(1-butylpiperidin-1-ium-4-yl) N-(3-pentoxyphenyl)carbamate;chloride |
InChI |
InChI=1S/C21H34N2O3.ClH/c1-3-5-7-16-25-20-10-8-9-18(17-20)22-21(24)26-19-11-14-23(15-12-19)13-6-4-2;/h8-10,17,19H,3-7,11-16H2,1-2H3,(H,22,24);1H |
InChI-Schlüssel |
QMECIPWRGUPTNI-UHFFFAOYSA-N |
SMILES |
CCCCCOC1=CC=CC(=C1)NC(=O)OC2CC[NH+](CC2)CCCC.[Cl-] |
Kanonische SMILES |
CCCCCOC1=CC=CC(=C1)NC(=O)OC2CC[NH+](CC2)CCCC.[Cl-] |
Synonyme |
(1-butyl-3,4,5,6-tetrahydro-2H-pyridin-4-yl) N-(3-pentoxyphenyl)carbam ate chloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.